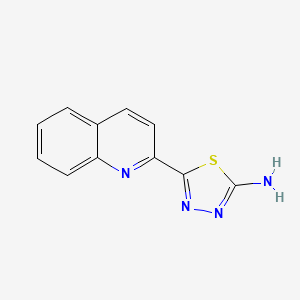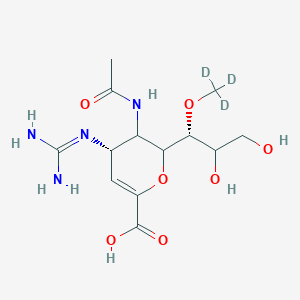
203120-17-6 (Unlabeled)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Laninamivir-d3 involves several steps, starting from the appropriate precursors. The synthetic route typically includes the formation of the core structure followed by the introduction of specific functional groups. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Laninamivir-d3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Laninamivir-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of neuraminidase inhibitors.
Biology: Employed in biological studies to understand the mechanism of action of neuraminidase inhibitors and their effects on viral replication.
Medicine: Investigated for its potential therapeutic applications in treating viral infections, particularly influenza.
Industry: Utilized in the development of antiviral drugs and in the quality control of pharmaceutical products
Mecanismo De Acción
Laninamivir-d3 exerts its effects by inhibiting the activity of the neuraminidase enzyme. This enzyme is crucial for the release of new viral particles from infected cells. By blocking neuraminidase, Laninamivir-d3 prevents the spread of the virus within the host. The molecular targets include the active site of the neuraminidase enzyme, and the pathways involved are related to viral replication and release .
Comparación Con Compuestos Similares
Laninamivir-d3 is compared with other neuraminidase inhibitors such as:
Oseltamivir: Another neuraminidase inhibitor used to treat influenza. Laninamivir-d3 is unique in its longer duration of action and higher potency against certain strains of the virus.
Zanamivir: Similar to Laninamivir-d3, but differs in its administration route and pharmacokinetic properties.
Peramivir: Another neuraminidase inhibitor with different pharmacological properties and clinical applications.
These comparisons highlight the uniqueness of Laninamivir-d3 in terms of its potency, duration of action, and specific applications .
Propiedades
Fórmula molecular |
C13H22N4O7 |
|---|---|
Peso molecular |
349.35 g/mol |
Nombre IUPAC |
(4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R)-2,3-dihydroxy-1-(trideuteriomethoxy)propyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7?,9?,10+,11?/m0/s1/i2D3 |
Clave InChI |
QNRRHYPPQFELSF-PTZYFUDMSA-N |
SMILES isomérico |
[2H]C([2H])([2H])O[C@@H](C1C([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)C(CO)O |
SMILES canónico |
CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[2,4-Difluoro-5-(phenylcarbamoyl)phenylsulfonamido]benzoic Acid](/img/structure/B13706937.png)

![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B13706944.png)
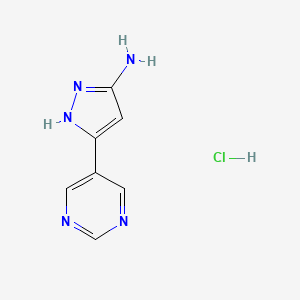
![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13706955.png)
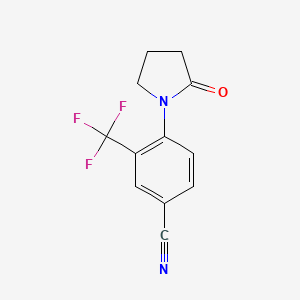
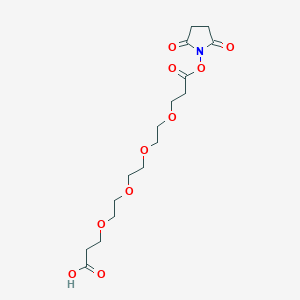
![(S)-3-[(S)-2-Amino-3-hydroxypropyl]pyrrolidin-2-one Hydrochloride](/img/structure/B13706971.png)
